

Delamanid: In Vitro Experimental Protocols for Mycobacterial Cell Culture

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Compound of Interest

Compound Name: Delmitide

Cat. No.: B1670217

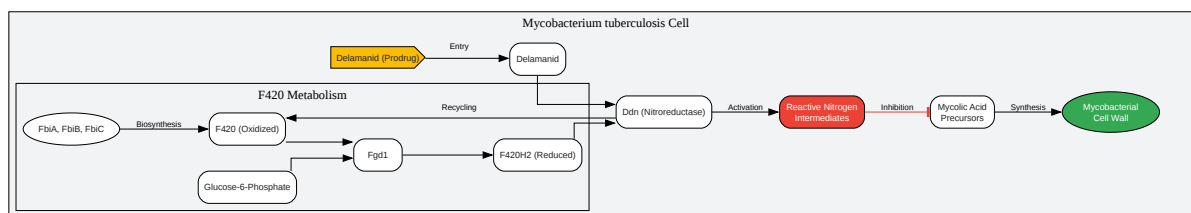
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These application notes provide detailed protocols for the in vitro evaluation of Delamanid (formerly known as OPC-67683), a nitro-dihydro-imidazooxazole derivative with potent activity against *Mycobacterium tuberculosis*, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Delamanid is a prodrug that is activated by the deazaflavin (F420)-dependent nitroreductase (Ddn) in mycobacteria, subsequently inhibiting the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.^{[1][2][3]}

Mechanism of Action: F420-Dependent Activation of Delamanid

Delamanid's antimycobacterial activity is dependent on its activation within the mycobacterial cell. The F420 coenzyme system, particularly the deazaflavin (F420)-dependent nitroreductase (Ddn), plays a pivotal role in this process. The reduced form of coenzyme F420 (F420H2) is required for the nitroreduction of Delamanid, which leads to the formation of reactive nitrogen species, including nitric oxide. These reactive intermediates disrupt the synthesis of methoxy- and keto-mycolic acids, leading to cell lysis.^{[2][4][5]} Resistance to Delamanid can emerge from mutations in genes involved in the F420 biosynthetic pathway (fbiA, fbiB, fbiC) or in the Ddn enzyme itself.^{[5][6]}



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Caption: F420-dependent activation pathway of Delamanid in *Mycobacterium tuberculosis*.

Quantitative In Vitro Activity of Delamanid

The in vitro potency of Delamanid against *M. tuberculosis* is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

M. tuberculosis Strain Type	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Clinical Isolates (General)	0.001 - 0.05	0.004	0.012	[7][8]
Non-MDR-TB	0.008 - 0.5	0.015	0.03	[9]
MDR-TB	0.005 - 0.04	0.015	0.03	[9][10]
Pre-XDR-TB	0.005 - 0.04	0.015	0.03	[9][10]
XDR-TB	-	-	0.06	[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes the determination of the MIC of Delamanid against *M. tuberculosis* H37Rv or clinical isolates using the MABA method.

Materials:

- Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
- Delamanid stock solution (in DMSO)
- *M. tuberculosis* culture (H37Rv or clinical isolates)
- 96-well microplates
- Alamar Blue reagent
- Resazurin solution
- Incubator (37°C)

Protocol:

- Preparation of Delamanid Dilutions:
 - Prepare a series of two-fold dilutions of the Delamanid stock solution in 7H9 broth directly in the 96-well plates. The final concentrations should typically range from 0.001 to 8 µg/mL.[\[11\]](#)
 - Include a drug-free control (medium only) and a positive control (bacteria with no drug).
- Inoculum Preparation:
 - Grow *M. tuberculosis* in 7H9 broth to mid-log phase.

- Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
- Inoculation:
 - Add 100 μ L of the diluted bacterial suspension to each well of the 96-well plate containing the Delamanid dilutions.
- Incubation:
 - Seal the plates and incubate at 37°C for 5-7 days.
- Addition of Alamar Blue:
 - After incubation, add 20 μ L of Alamar Blue reagent and 12.5 μ L of 20% Tween 80 to each well.
 - Re-incubate the plates at 37°C for 24 hours.
- Reading Results:
 - A color change from blue to pink indicates bacterial growth.
 - The MIC is defined as the lowest concentration of Delamanid that prevents the color change.

Intracellular Activity against *M. tuberculosis* in Macrophages

This protocol assesses the bactericidal activity of Delamanid against *M. tuberculosis* residing within macrophages. The human monocytic cell line THP-1 is commonly used for this purpose.

[\[12\]](#)

Materials:

- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

- Phorbol 12-myristate 13-acetate (PMA) for differentiation
- M. tuberculosis H37Rv or MDR-TB clinical isolates
- Delamanid stock solution
- Phosphate-buffered saline (PBS)
- Sterile water
- Middlebrook 7H10 agar plates

Protocol:

Day 1: Differentiation of THP-1 Cells

- Seed THP-1 cells in a 24-well plate at a density of 5×10^5 cells/well in RPMI-1640 medium.
- Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.
- Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Day 3: Infection of Macrophages

- Wash the differentiated macrophages twice with pre-warmed RPMI-1640 medium.
- Prepare an M. tuberculosis suspension and adjust the concentration to achieve a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).
- Add the bacterial suspension to the macrophages and incubate for 4 hours at 37°C to allow for phagocytosis.
- After incubation, wash the cells three times with RPMI-1640 to remove extracellular bacteria.

Day 3-7: Delamanid Treatment

- Add fresh RPMI-1640 medium containing different concentrations of Delamanid (e.g., MIC, 10x MIC, 20x MIC) to the infected macrophages.[\[12\]](#) Include a no-drug control.

- Incubate the plates at 37°C in a 5% CO₂ incubator.

Day 3, 4, 5, 7: Determination of Intracellular Bacterial Load

- At designated time points (e.g., 4, 8, 24, and 48 hours post-treatment), aspirate the medium from the wells.[\[12\]](#)
- Lyse the macrophages by adding 0.5 mL of sterile water to each well and incubating for 15 minutes.
- Prepare serial dilutions of the cell lysates in PBS.
- Plate the dilutions on 7H10 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.

Assessment of Delamanid's Effect on Cytokine Production in Infected Macrophages

This protocol outlines a method to evaluate the immunomodulatory effects of Delamanid by measuring cytokine secretion from M. tuberculosis-infected macrophages.[\[12\]](#)

Materials:

- Supernatants collected from the intracellular activity assay (Protocol 2).
- Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., IL-6, IL-12/23 p40).
- Microplate reader.

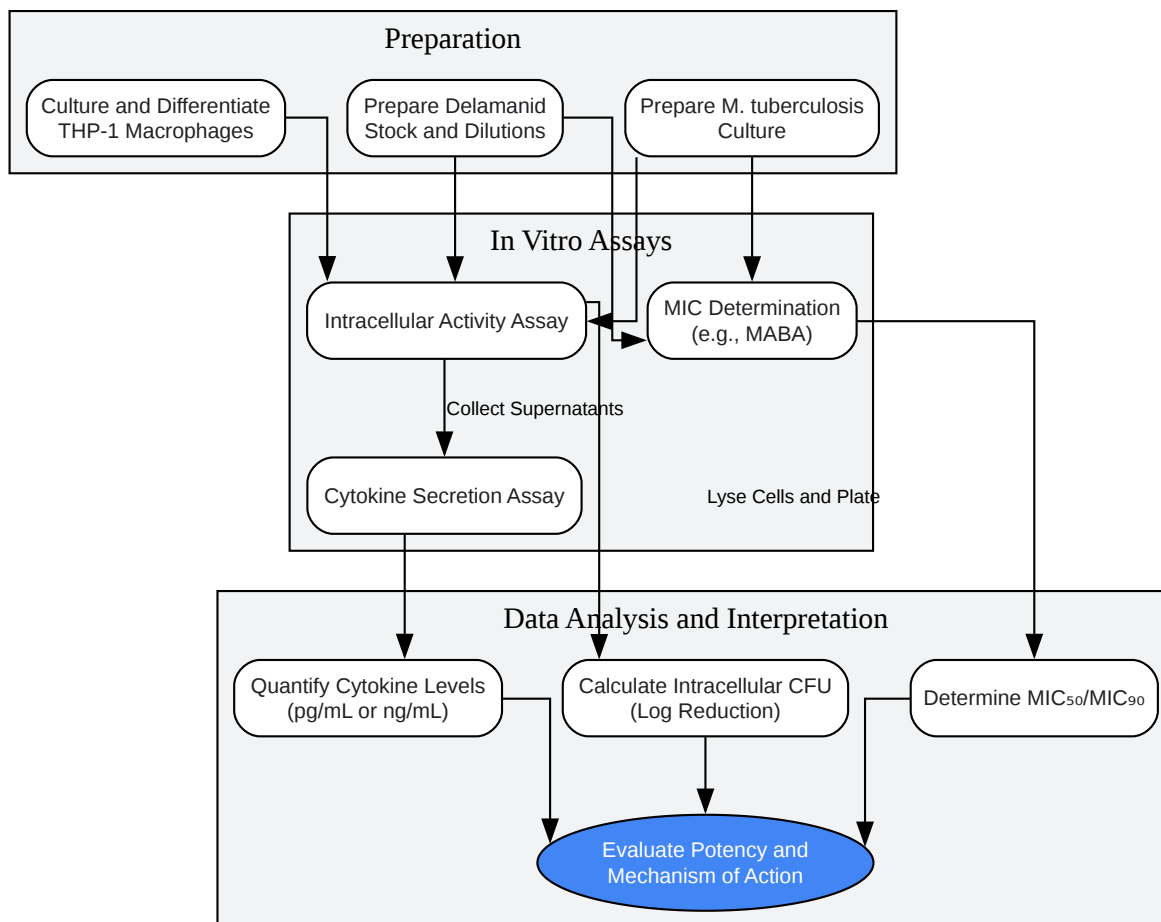
Protocol:

- Sample Collection:

- At each time point of the intracellular activity assay, collect the culture supernatants from the wells before lysing the macrophages.
- Centrifuge the supernatants to remove any cell debris and store at -80°C until analysis.
- Cytokine Measurement:
 - Perform ELISA for the cytokines of interest (e.g., IL-6, IL-12/23 p40) according to the manufacturer's instructions.
 - Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve.
 - Compare the cytokine levels in Delamanid-treated groups to the no-drug control group.

Experimental Workflow for In Vitro Evaluation of Delamanid

The following diagram illustrates a typical workflow for the in vitro characterization of Delamanid's activity.



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Caption: A generalized experimental workflow for the in vitro evaluation of Delamanid.

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